molecular formula C7H14FNO B1531731 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 1823649-94-0

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No.: B1531731
CAS No.: 1823649-94-0
M. Wt: 147.19 g/mol
InChI Key: LOQGBTUFVBMCTA-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with fluoromethylating agents under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol
  • 2-(3-(Chloromethyl)pyrrolidin-1-yl)ethan-1-ol
  • 2-(3-(Bromomethyl)pyrrolidin-1-yl)ethan-1-ol

Uniqueness

2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQGBTUFVBMCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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